BMS-243117 is a selective inhibitor of the protein kinase p56lck, which plays a crucial role in T-cell activation and proliferation. This compound has been identified for its potential therapeutic applications in treating various immune-related diseases and cancers. The molecular design of BMS-243117 is based on a benzothiazole scaffold, which has been shown to exhibit significant biological activity against T-cell proliferation with an IC50 value of approximately 1.1 micromolar .
BMS-243117 was developed through a systematic exploration of structure-activity relationships involving benzothiazole derivatives. It falls under the category of small molecule inhibitors specifically targeting kinases, which are critical in many cellular signaling pathways. The compound is classified as a selective kinase inhibitor due to its ability to inhibit p56lck without affecting other kinases significantly .
The synthesis of BMS-243117 involves several key steps that utilize established methodologies in organic chemistry. The primary synthetic route includes:
Recent advancements in synthetic methods have allowed for improved yields and simplified procedures, making it easier to produce BMS-243117 for research purposes .
BMS-243117 features a complex molecular structure characterized by its benzothiazole core, which is essential for its biological activity. The structural formula can be represented as follows:
The compound's molecular weight is approximately 218.29 g/mol. Key structural attributes include:
The three-dimensional conformation of BMS-243117 plays a pivotal role in its interaction with the target kinase, influencing both potency and selectivity .
BMS-243117 undergoes various chemical reactions typical of small molecule inhibitors, including:
Understanding these reactions is crucial for optimizing the compound's efficacy and minimizing potential side effects during therapeutic applications .
The mechanism of action for BMS-243117 involves competitive inhibition of p56lck by binding to its ATP-binding site. This prevents ATP from interacting with the kinase, thereby blocking downstream signaling pathways critical for T-cell activation and proliferation. Key points include:
BMS-243117 possesses several notable physical and chemical properties:
Additional relevant data includes:
Property | Value |
---|---|
Molecular Weight | 218.29 g/mol |
Solubility | Soluble in DMSO |
LogP | Approximately 3.0 |
These properties contribute to the compound's suitability for further development as a therapeutic agent targeting immune disorders .
BMS-243117 has significant potential applications in scientific research and medicine:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: 27545-53-5
CAS No.: 16079-52-0